6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

Catalog No.
S6648755
CAS No.
1427587-54-9
M.F
C10H9BrFNO
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-...

CAS Number

1427587-54-9

Product Name

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

IUPAC Name

6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2-one

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C10H9BrFNO/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3

InChI Key

DSROQZGZGLPAEO-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC2=CC(=C(C=C21)F)Br

Canonical SMILES

CN1C(=O)CCC2=CC(=C(C=C21)F)Br

The exact mass of the compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95% is 256.98515 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 1427587-54-9) is a highly functionalized, N-methylated bicyclic lactam utilized primarily as a critical building block in the synthesis of selective aldosterone synthase (CYP11B2) inhibitors and related cardiovascular therapeutics. Featuring a precisely positioned 6-bromo handle for palladium-catalyzed cross-coupling and a 7-fluoro substituent for downstream metabolic stability and conformational tuning, this intermediate provides a pre-assembled core that accelerates the discovery and scale-up of biaryl-containing active pharmaceutical ingredients (APIs) [1]. Procurement of this specific scaffold allows process chemists to bypass early-stage cyclization, halogenation, and N-alkylation steps, directly entering late-stage diversification via Miyaura borylation or Suzuki-Miyaura coupling.

Research Fit

Synthon Dual-halogenated dihydroquinolinone core for medicinal chemistry elaboration
Reactivity Orthogonal C6-Br handle enables Pd-catalyzed cross-coupling diversification
Context Reported intermediate for MAO-B and CYP11B2 inhibitor research programs

Substituting this compound with its des-fluoro (6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one) or des-methyl (6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one) analogs introduces severe downstream liabilities in both process chemistry and final API performance. The absence of the 7-fluoro group fundamentally alters the electronic and steric profile of the resulting biaryl axis, often compromising the target API's selectivity for CYP11B2 over the highly homologous CYP11B1 (which mediates cortisol synthesis), leading to unacceptable off-target HPA-axis effects [1]. Furthermore, attempting to use the des-methyl precursor requires a subsequent N-methylation step using strong bases (e.g., NaH) and methylating agents, which can trigger competitive O-alkylation of the lactam or degradation of sensitive functional groups, significantly reducing overall process yield and increasing the impurity burden [2].

Substitution Risk

This Compound
Generic Analog (Unsubstituted Core)
Synthetic Handle C6-Br enables orthogonal cross-coupling
Synthetic Handle Lacks orthogonal reactivity; requires C-H activation strategies
Electronic Profile C7-F modulates target recognition and metabolic stability
Electronic Profile Unsubstituted core may shift electronic and lipophilic properties
Chemoselectivity N-methyl protection directs reactivity to C6 position
Chemoselectivity Unprotected lactam NH may introduce competing side reactions

Optimized Reactivity for Scalable Miyaura Borylation

The 6-bromo functionality on the electron-deficient fluorinated quinolinone ring offers an optimal reactivity profile for palladium-catalyzed borylation. In established patent literature, 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one undergoes efficient conversion to the corresponding pinacol boronate at multi-gram scales (e.g., 18.0 g scale) using standard PdCl2(dppf) catalysis at 85 °C [1]. In contrast, the 6-chloro analog exhibits sluggish oxidative addition requiring specialized, expensive ligands (e.g., XPhos) and higher temperatures, while the 6-iodo analog suffers from lower bench stability and a higher propensity for proto-dehalogenation under identical conditions.

Evidence DimensionCross-coupling reactivity and catalyst requirement
Target Compound Data6-Bromo analog: Proceeds efficiently with standard PdCl2(dppf) at 85 °C.
Comparator Or Baseline6-Chloro analog: Requires advanced dialkylbiaryl phosphine ligands and >100 °C.
Quantified DifferenceEnables the use of cost-effective, standard Pd catalysts at lower temperatures while avoiding the instability of iodinated precursors.
ConditionsMiyaura borylation (bis(pinacolato)diboron, KOAc, dioxane, 85 °C).

Selecting the 6-bromo derivative ensures robust, scalable, and cost-effective borylation without the need for proprietary or highly sensitive catalyst systems.

MAO-B IC50
Cross-study comparable
209 nM (target) vs 2.9 nM (C7-optimized analog) — 72-fold difference
Contextualizes baseline activity for SAR-driven optimization
Assay conditions differ: rat brain homogenate vs recombinant human MAO-B

Conformational Restriction and Metabolic Shielding via 7-Fluoro Substitution

The inclusion of the 7-fluoro substituent is a deliberate design choice to optimize the pharmacological profile of the final biaryl API. Compared to the des-fluoro baseline (the core of Baxdrostat), the 7-fluoro group exerts a strong ortho-steric effect that restricts the free rotation of the adjacent biaryl bond formed at the 6-position, locking the molecule into a preferred dihedral conformation that maximizes binding affinity to CYP11B2 while minimizing CYP11B1 binding [1]. Additionally, the highly electronegative fluorine atom effectively blocks cytochrome P450-mediated oxidative metabolism at the 7-position, a common liability in electron-rich quinolinone systems.

Evidence DimensionDownstream API target selectivity and metabolic stability
Target Compound Data7-Fluoro analog: Blocks 7-position oxidation and restricts biaryl rotation.
Comparator Or BaselineDes-fluoro analog (6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one): Susceptible to 7-position oxidation; higher rotational freedom.
Quantified DifferenceProvides a dual steric/electronic advantage critical for achieving high CYP11B2/B1 selectivity in final APIs.
ConditionsStructure-activity relationship (SAR) optimization in aldosterone synthase inhibitor design.

Procurement of the 7-fluoro building block is essential for research programs aiming to overcome the off-target cortisol suppression issues that plague first-generation aldosterone synthase inhibitors.

C7 vs C6 SAR
Class-level inference
C7 substitution reported to confer higher MAO-B potency than C6 substitution across analog series
Class-level SAR context for substitution strategy
Supports prioritizing C6-Br as synthetic handle over potency driver

Elimination of Late-Stage N-Alkylation Liabilities

Utilizing the pre-methylated 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one bypasses the need for N-alkylation of the lactam core. When the des-methyl comparator (6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one) is used, subsequent methylation typically requires sodium hydride and methyl iodide [1]. This step frequently yields a mixture of N-alkylated and O-alkylated (lactim ether) products, requiring tedious chromatographic separation and reducing the isolated yield of the desired N-methyl intermediate by up to 30%. The pre-methylated target compound guarantees 100% N-alkylation fidelity.

Evidence DimensionRegiochemical purity and step economy
Target Compound DataPre-methylated target: 100% N-methyl fidelity, 0 additional steps.
Comparator Or BaselineDes-methyl comparator: Requires NaH/MeI, generating 15-30% O-alkylated byproducts.
Quantified DifferenceSaves one synthetic step and eliminates a major source of yield loss and impurity generation.
ConditionsStandard lactam methylation conditions (NaH, MeI, DMF, 0 °C to RT).

For process chemists and scale-up procurement, buying the pre-methylated core directly translates to higher overall throughput, lower solvent waste, and simplified purification.

Synthetic Handle
Source review
C6-Br enables Pd-catalyzed cross-coupling; unsubstituted core requires less predictable C-H activation
Supports synthetic strategy for efficient analog library synthesis
Standard cross-coupling conditions apply; scope may vary by coupling partner

Synthesis of Highly Selective Aldosterone Synthase (CYP11B2) Inhibitors

This compound is the premier starting material for developing next-generation antihypertensive agents where avoiding CYP11B1 (cortisol) suppression is critical. The 7-fluoro group provides the necessary conformational and metabolic tuning to achieve high target selectivity [1].

Library Generation of Fluorinated Biaryl Quinolinones

Ideal for medicinal chemistry programs utilizing Suzuki-Miyaura cross-coupling to generate libraries of biaryl compounds. The 6-bromo handle allows for rapid diversification with various heteroaryl boronic acids without requiring complex catalyst systems [2].

Scale-Up Manufacturing of Cardiovascular APIs

The pre-methylated, bench-stable nature of this building block makes it perfectly suited for kilogram-scale process chemistry, eliminating hazardous late-stage methylation steps and ensuring high regiochemical purity during the production of advanced clinical candidates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-B inhibitor lead optimization
C6 cross-coupling handle, C7 baseline activity
Potency improvement over reference baseline
CYP11B2 inhibitor intermediate synthesis
6-Bromo-7-fluoro substitution pattern
Structural alignment with patent-exemplified compounds
Parallel dihydroquinolinone library synthesis
Orthogonal C6-Br reactivity
Cross-coupling scope and diversification efficiency

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

256.98515 g/mol

Monoisotopic Mass

256.98515 g/mol

Heavy Atom Count

14

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